molecular formula C21H19FN4O3S B11262104 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B11262104
M. Wt: 426.5 g/mol
InChI Key: JZINVDRQQILMRS-UHFFFAOYSA-N
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Description

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a triazolothiazole core

Preparation Methods

The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may include optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: These reactions often require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and the presence of catalysts.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triazolothiazole core or the attached functional groups.

Scientific Research Applications

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a tool for studying biological processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The triazolothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE include other triazolothiazole derivatives, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Explored for their potential as enzyme inhibitors and therapeutic agents.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Investigated for their anticancer and antimicrobial properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Studied for their potential in drug design and development.

The uniqueness of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H19FN4O3S/c1-28-17-7-6-14(11-18(17)29-2)20(27)23-9-8-16-12-30-21-24-19(25-26(16)21)13-4-3-5-15(22)10-13/h3-7,10-12H,8-9H2,1-2H3,(H,23,27)

InChI Key

JZINVDRQQILMRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)OC

Origin of Product

United States

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